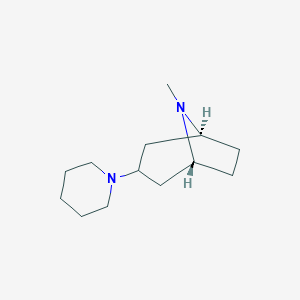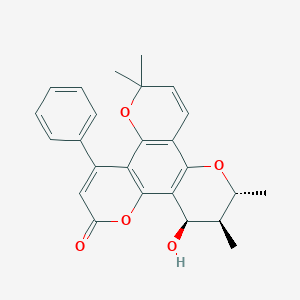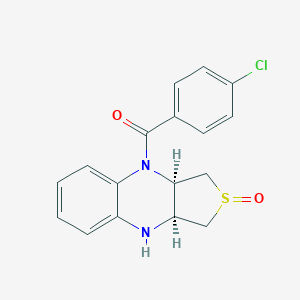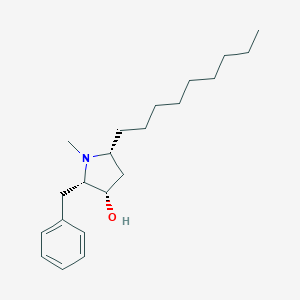
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), also known as CBTA, is a cyclic carboxylic acid that has been studied for its potential applications in the field of pharmaceuticals. CBTA is a chiral molecule, meaning it has two enantiomers, (1R-trans) and (1S-cis), which have different chemical and biological properties.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been studied for its potential applications in the field of pharmaceuticals, particularly as a building block for the synthesis of biologically active compounds. For example, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been used as a precursor for the synthesis of the anti-inflammatory drug, ibuprofen. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been studied for its potential as a ligand for metal catalysts, which can be used in organic synthesis.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is not well understood, but it is thought to act as a nucleophile in organic reactions. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has been shown to react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to react with aldehydes and ketones to form cyclobutanones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). However, studies have shown that Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has low toxicity and is not mutagenic or carcinogenic. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) has also been shown to have low acute toxicity in rats.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) in lab experiments is its low toxicity and low environmental impact. Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is also relatively easy to synthesize and purify. However, one limitation of using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several potential future directions for research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI). One area of interest is the development of new synthetic methods for producing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives. Another area of interest is the study of the biological activity of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) and its derivatives, particularly in the field of drug discovery. Additionally, the development of new catalytic reactions using Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) as a ligand could have important implications for organic synthesis.
Synthesis Methods
There are several methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI), including the reaction of cyclobutanone with isoprene in the presence of a Lewis acid catalyst, or the reaction of cyclobutanone with isobutylene in the presence of a strong base. One of the most common methods for synthesizing Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) is the reaction of cyclobutanone with isoprene in the presence of boron trifluoride etherate as a catalyst. This method yields a mixture of (1R-trans) and (1S-cis) enantiomers, which can be separated by chiral chromatography.
properties
CAS RN |
139561-19-6 |
|---|---|
Product Name |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)-(9CI) |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9+/m0/s1 |
InChI Key |
MUQLOBMNASVVGE-IONNQARKSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC1(C)C(=O)O |
synonyms |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)







![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

